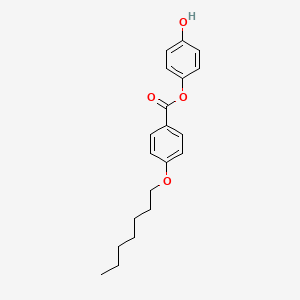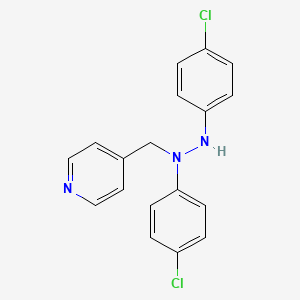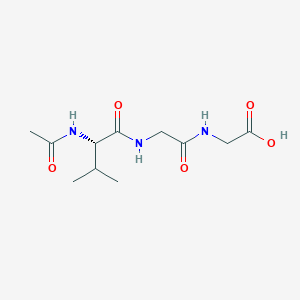
N-Acetyl-L-valylglycylglycine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-Acetyl-L-valylglycylglycine is a synthetic peptide compound that has garnered interest in various scientific fields due to its unique properties and potential applications. This compound is composed of N-acetylated valine, glycine, and glycine residues, forming a tripeptide structure. The acetylation of the N-terminal valine enhances the stability and bioavailability of the peptide, making it a valuable subject for research and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-Acetyl-L-valylglycylglycine typically involves solid-phase peptide synthesis (SPPS), a widely used method for creating peptides. The process begins with the attachment of the C-terminal glycine to a solid resin support. The subsequent amino acids, glycine and N-acetyl-L-valine, are sequentially added using coupling reagents such as N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt). The final product is cleaved from the resin and purified using high-performance liquid chromatography (HPLC).
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using automated peptide synthesizers. These machines streamline the SPPS process, allowing for the efficient and reproducible synthesis of large quantities of the peptide. The use of advanced purification techniques, such as preparative HPLC, ensures the high purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
N-Acetyl-L-valylglycylglycine can undergo various chemical reactions, including:
Oxidation: The peptide can be oxidized under specific conditions, leading to the formation of disulfide bonds if cysteine residues are present.
Reduction: Reduction reactions can break disulfide bonds, reverting the peptide to its reduced form.
Substitution: The peptide can participate in substitution reactions, where specific amino acids are replaced with others to modify its properties.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2) or iodine (I2) can be used as oxidizing agents.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) are common reducing agents.
Substitution: Amino acid derivatives and coupling reagents like DIC and HOBt are used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of disulfide-linked peptides, while reduction can yield free thiol-containing peptides.
Applications De Recherche Scientifique
N-Acetyl-L-valylglycylglycine has a wide range of applications in scientific research, including:
Chemistry: The compound is used as a model peptide for studying peptide synthesis, structure, and reactivity.
Biology: It serves as a tool for investigating protein-protein interactions, enzyme-substrate specificity, and cellular uptake mechanisms.
Medicine: The peptide is explored for its potential therapeutic applications, such as drug delivery systems and peptide-based vaccines.
Industry: this compound is utilized in the development of novel biomaterials and as a standard in analytical techniques like mass spectrometry.
Mécanisme D'action
The mechanism of action of N-Acetyl-L-valylglycylglycine involves its interaction with specific molecular targets and pathways. The acetylation of the N-terminal valine enhances its stability and bioavailability, allowing it to effectively interact with target proteins and enzymes. The peptide can modulate various biological processes, including signal transduction, cellular adhesion, and immune responses, by binding to specific receptors and activating downstream pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
N-Acetyl-L-cysteine: A precursor to the antioxidant glutathione, used in medicine for its mucolytic and detoxifying properties.
N-Acetyl-L-leucine: Studied for its potential therapeutic applications in neurological disorders.
N-Acetyl-L-tyrosine: Used as a dietary supplement to support cognitive function and stress response.
Uniqueness
N-Acetyl-L-valylglycylglycine is unique due to its specific tripeptide structure and the presence of N-acetylated valine. This combination imparts distinct physicochemical properties, such as enhanced stability and bioavailability, making it a valuable compound for various research and industrial applications.
Propriétés
Numéro CAS |
23506-47-0 |
|---|---|
Formule moléculaire |
C11H19N3O5 |
Poids moléculaire |
273.29 g/mol |
Nom IUPAC |
2-[[2-[[(2S)-2-acetamido-3-methylbutanoyl]amino]acetyl]amino]acetic acid |
InChI |
InChI=1S/C11H19N3O5/c1-6(2)10(14-7(3)15)11(19)13-4-8(16)12-5-9(17)18/h6,10H,4-5H2,1-3H3,(H,12,16)(H,13,19)(H,14,15)(H,17,18)/t10-/m0/s1 |
Clé InChI |
IPERFWKHPMCNRE-JTQLQIEISA-N |
SMILES isomérique |
CC(C)[C@@H](C(=O)NCC(=O)NCC(=O)O)NC(=O)C |
SMILES canonique |
CC(C)C(C(=O)NCC(=O)NCC(=O)O)NC(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



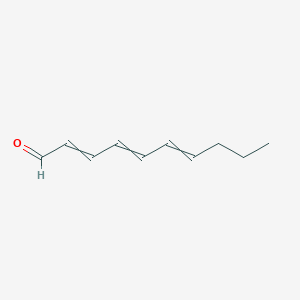
![1,6-Dimethyl-4-oxo-3-(propoxycarbonyl)-6,7,8,9-tetrahydro-4h-pyrido[1,2-a]pyrimidin-1-ium methyl sulfate](/img/structure/B14688738.png)
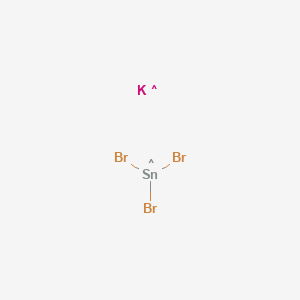
![3-(Diethylamino)-6-[2-(6-methyl-1,3-benzothiazol-2-yl)hydrazinylidene]cyclohexa-2,4-dien-1-one](/img/structure/B14688748.png)
![4-Nitrobenzo[cd]indol-2(1h)-one](/img/structure/B14688749.png)

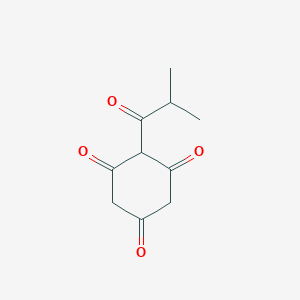
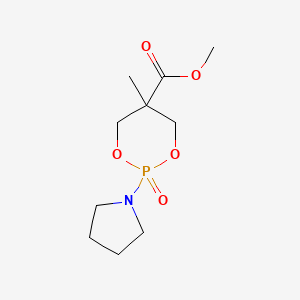
![[(2R,3S,4R,5R)-5-(4-amino-2-oxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl dihydrogen phosphate;[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl dihydrogen phosphate](/img/structure/B14688771.png)
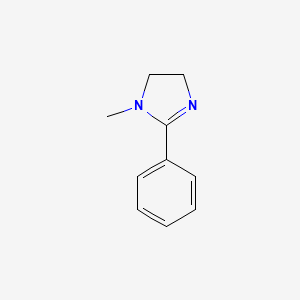
![2,6,7-Trioxa-4-phospha-1-arsabicyclo[2.2.2]octane](/img/structure/B14688776.png)
